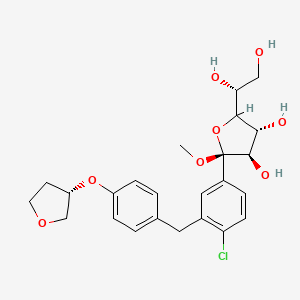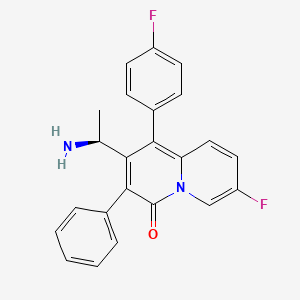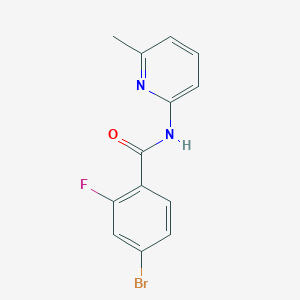![molecular formula C6H4ClN3O2 B14890473 7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido-oxazines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method ensures the formation of the desired bicyclic structure with the chlorine atom appropriately positioned.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimido-oxazines with various functional groups.
科学的研究の応用
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials for organic electronics and photonics.
作用機序
The mechanism of action of 7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of mutant IDH1 and IDH2 enzymes, which are involved in the citric acid cycle. By inhibiting these enzymes, the compound prevents the conversion of isocitrate to α-ketoglutarate, thereby blocking the production of 2-hydroxyglutarate, a metabolite associated with cancer cell proliferation .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities.
Pyrimidine Derivatives: Similar to pyrimido-oxazines, pyrimidine derivatives are known for their medicinal properties and are used in various therapeutic applications.
Uniqueness
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is unique due to its specific bicyclic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit mutant IDH enzymes sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
特性
分子式 |
C6H4ClN3O2 |
|---|---|
分子量 |
185.57 g/mol |
IUPAC名 |
7-chloro-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C6H4ClN3O2/c7-5-8-1-3-2-12-6(11)10-4(3)9-5/h1H,2H2,(H,8,9,10,11) |
InChIキー |
ZNCRJTIMFHPTOH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=C(N=C2NC(=O)O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




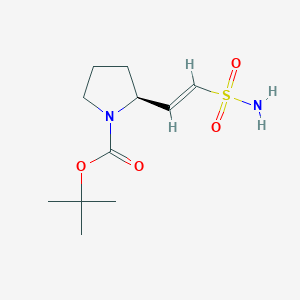
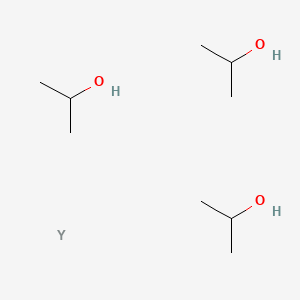
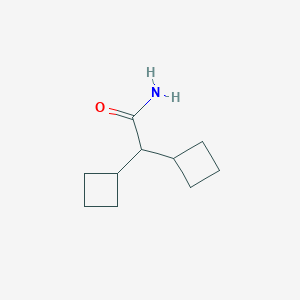
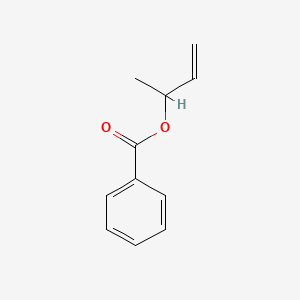
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

